molecular formula C23H14Cl2FNO3 B10906062 (4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(2,5-dichlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B10906062
M. Wt: 442.3 g/mol
InChI Key: BDCKGEXWQLIENX-JAIQZWGSSA-N
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Description

2-(2,5-Dichlorophenyl)-4-((Z)-1-{2-[(2-Fluorobenzyl)oxy]phenyl}methylidene)-1,3-oxazol-5-one is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-4-((Z)-1-{2-[(2-Fluorobenzyl)oxy]phenyl}methylidene)-1,3-oxazol-5-one typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amide under basic conditions.

    Substitution Reactions: The introduction of the 2,5-dichlorophenyl and 2-fluorobenzyl groups is usually carried out through nucleophilic aromatic substitution reactions. These reactions require the presence of strong nucleophiles and appropriate leaving groups.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product. This step often requires precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or alcohols.

    Substitution: The aromatic rings in the compound are susceptible to electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinones, phenolic compounds.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(2,5-Dichlorophenyl)-4-((Z)-1-{2-[(2-Fluorobenzyl)oxy]phenyl}methylidene)-1,3-oxazol-5-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s ability to form stable complexes with these targets is key to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dichlorophenyl)-1,3-oxazole: Lacks the fluorobenzyl group, resulting in different reactivity and applications.

    4-((Z)-1-{2-[(2-Fluorobenzyl)oxy]phenyl}methylidene)-1,3-oxazol-5-one:

Uniqueness

The presence of both the 2,5-dichlorophenyl and 2-fluorobenzyl groups in 2-(2,5-Dichlorophenyl)-4-((Z)-1-{2-[(2-Fluorobenzyl)oxy]phenyl}methylidene)-1,3-oxazol-5-one imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H14Cl2FNO3

Molecular Weight

442.3 g/mol

IUPAC Name

(4Z)-2-(2,5-dichlorophenyl)-4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H14Cl2FNO3/c24-16-9-10-18(25)17(12-16)22-27-20(23(28)30-22)11-14-5-2-4-8-21(14)29-13-15-6-1-3-7-19(15)26/h1-12H,13H2/b20-11-

InChI Key

BDCKGEXWQLIENX-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)F

Origin of Product

United States

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